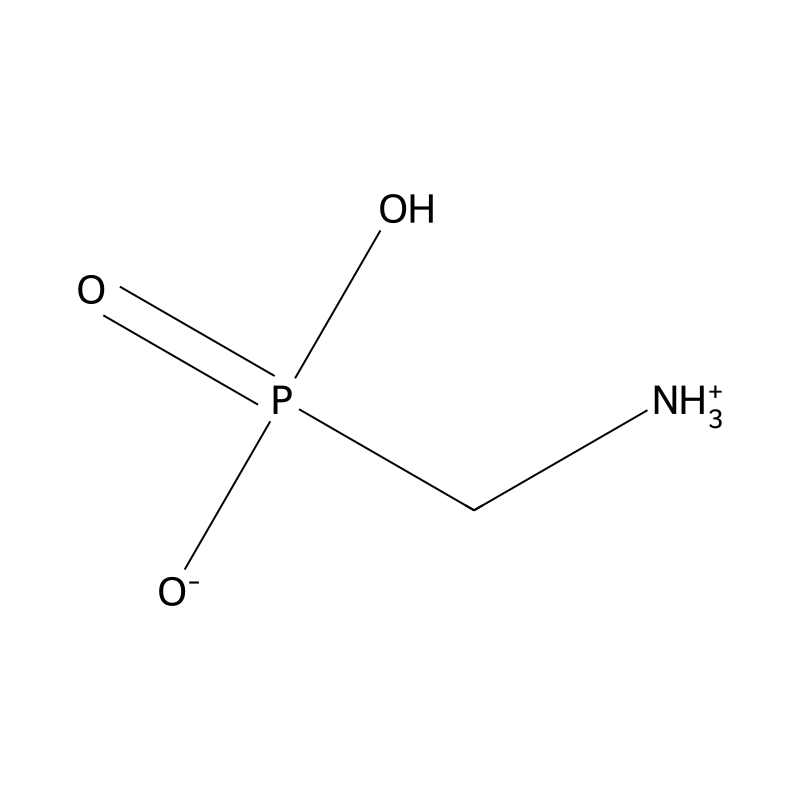(Aminomethyl)phosphonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Fate
Researchers study AMPA's behavior in the environment to assess the potential impact of glyphosate use. This includes understanding how AMPA breaks down in soil and water Source: Wikipedia Aminomethylphosphonic acid: .
Microbial Interactions
Scientists investigate how microbes in soil and water interact with AMPA. This can help determine the rate of AMPA degradation and its potential effects on microbial communities Source: PubChem Aminomethylphosphonic acid: .
Plant Uptake
Some research explores how much and how readily plants take up AMPA from the environment. This can inform scientists about potential indirect effects of glyphosate on plant communities Source: Sigma-Aldrich (Aminomethyl)phosphonic acid: .
(Aminomethyl)phosphonic acid, also known as aminomethylphosphonic acid, is an aminophosphonate compound characterized by the presence of both an amine and a phosphonic acid functional group. Its chemical formula is and it is often represented by the structure where a methyl group is bonded to the nitrogen atom of the amino group and a phosphonic acid group is attached to the phosphorus atom. This compound plays a significant role in various biological and environmental processes, particularly as a metabolite of the herbicide glyphosate.
While the full extent of AMPA's toxicity is not entirely understood, research suggests it is likely less toxic than glyphosate itself. However, some studies have indicated potential effects on plant growth and microbial communities in soil []. Further research is needed to determine the long-term environmental and human health impacts of AMPA exposure.
- Deamination: When treated with nitrous acid, (aminomethyl)phosphonic acid undergoes deamination, resulting in a mixture of substitution products. This reaction highlights its reactivity compared to classical amino acids, yielding products such as 1-hydroxyalkylphosphonic acids and phosphoric acid .
- Mannich Reaction: The synthesis of (aminomethyl)phosphonic acid can be achieved through Mannich-type reactions involving formaldehyde and phosphorous acid. This method allows for the formation of the compound via a nucleophilic attack mechanism
(Aminomethyl)phosphonic acid finds applications across various fields:
- Agriculture: Used as a biocide and pesticide due to its effectiveness against certain pests and pathogens .
- Environmental Monitoring: Serves as an important marker for assessing glyphosate exposure in environmental studies .
- Corrosion Inhibition: Employed in formulations aimed at preventing corrosion in industrial applications
(Aminomethyl)phosphonic acid exhibits notable biological activity:
- Metabolite of Glyphosate: It is primarily recognized as a degradation product of glyphosate, a widely used herbicide. This compound's presence in the environment has raised concerns regarding its potential toxicity and ecological impact .
- Toxicity: The toxicity of (aminomethyl)phosphonic acid is comparable to that of glyphosate itself, with harmful effects noted at concentrations exceeding 0.5 parts per million .
- Microbial Degradation: The compound is subject to microbial degradation in soil and water, ultimately breaking down into phosphoric acid and carbon dioxide, which emphasizes its environmental relevance .
Several methods exist for synthesizing (aminomethyl)phosphonic acid:
- Direct Synthesis via Mannich Reaction:
- Involves reacting diethylamine with formaldehyde and diethyl phosphite under controlled conditions to produce (aminomethyl)phosphonic ester, which can then be hydrolyzed to yield the free acid
Research on interaction studies involving (aminomethyl)phosphonic acid has revealed its potential reactivity with various agents:
- Studies indicate that it can interact with nitrous acid leading to complex reaction pathways that differ from traditional amino acids, suggesting unique reactivity profiles that may be exploited in organic synthesis .
- The compound's interactions with microbial communities highlight its role in nutrient cycling within ecosystems, particularly concerning phosphorus availability .
- Involves reacting diethylamine with formaldehyde and diethyl phosphite under controlled conditions to produce (aminomethyl)phosphonic ester, which can then be hydrolyzed to yield the free acid
(Aminomethyl)phosphonic acid shares structural similarities with several related compounds. Here are some notable examples:
Compound Name Structure Characteristics Unique Aspects Glycine Phosphonic Acid Contains an amino group and phosphonic acid Directly related to amino acids; less toxic than (aminomethyl)phosphonic acid Methyl Phosphonic Acid Phosphonic acid with methyl group Simpler structure; primarily used in chemical synthesis Ethyl Phosphonic Acid Phosphonic acid with ethyl group More hydrophobic; used in agricultural applications Glyphosate Aminoacid with a phosphonate group Strong herbicide properties; major environmental contaminant (Aminomethyl)phosphonic acid stands out due to its dual role as both a metabolite of glyphosate and its unique reactivity profile compared to these similar compounds.
XLogP3
-4.7Hydrogen Bond Acceptor Count
4Hydrogen Bond Donor Count
3Exact Mass
111.00853005 g/molMonoisotopic Mass
111.00853005 g/molHeavy Atom Count
6UNII
90825O5C1UGHS Hazard Statements
Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 9 of 47 companies with hazard statement code(s):;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms
Corrosive;Irritant
Other CAS
1066-51-9Wikipedia
Aminomethylphosphonic_acidUse Classification
Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)Dates
Last modified: 08-15-2023Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiologyExplore Compound Types
Get ideal chemicals from 750K+ compounds










